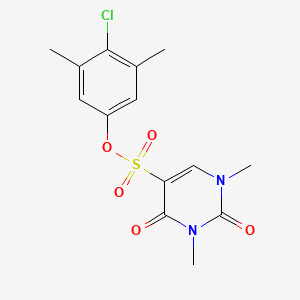
(4-Chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonate group might make the compound highly polar and soluble in water . The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present, which in turn depend on the molecular structure .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This study focuses on the crystal structures of pyrimethamine (an antifolate drug used in anti-malarial chemotherapy) and its derivatives, demonstrating how the sulfonate and carboxylate groups interact with pyrimidine and aminopyrimidine through hydrogen bonding. The findings illustrate the importance of sulfonic acid groups in mimicking carboxylate anions, showcasing the intricate molecular interactions within these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Chemical Properties
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : This research explores the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The study presents a method for creating thermally stable compounds with potential applications in chemiluminescent materials and probes (Watanabe et al., 2010).
Solvent and Temperature Effects
Conductance and Solvent Behaviour : This research examines the conductance of 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in a dimethyl sulphoxide-water mixture at various temperatures, providing insights into interactions and solvent properties critical for understanding the solubility and reactivity of similar compounds (Gaware, 2021).
Thermodynamic Studies
Thermodynamic Studies in DMSO : This paper discusses the densities and viscosities of similar compounds measured in dimethyl sulphoxide (DMSO), providing valuable data on thermodynamic parameters such as Gibb’s free energy, entropy, and enthalpy changes. These findings are crucial for applications requiring temperature stability and predictability of chemical behavior (Gaware, 2020).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body . If it’s intended for use in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended applications. For instance, if it’s a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models . If it’s a new material or chemical reagent, future research could involve studying its properties and potential uses .
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-8-5-10(6-9(2)12(8)15)22-23(20,21)11-7-16(3)14(19)17(4)13(11)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOURREXEPRUHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

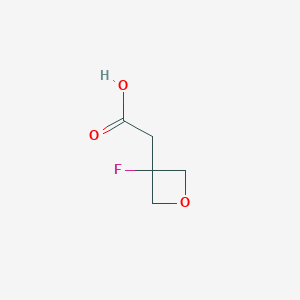

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)

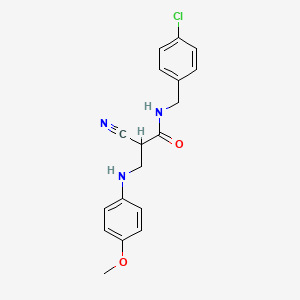
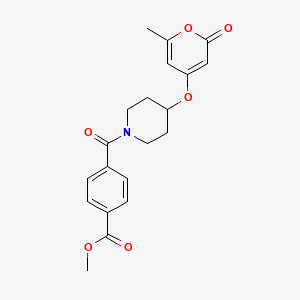

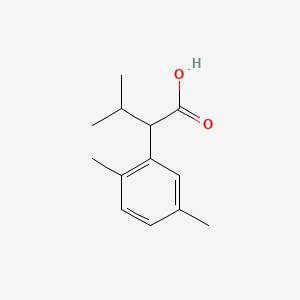
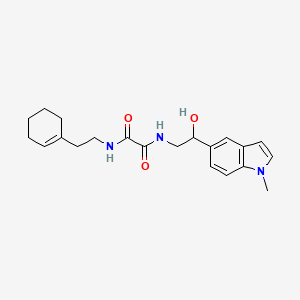
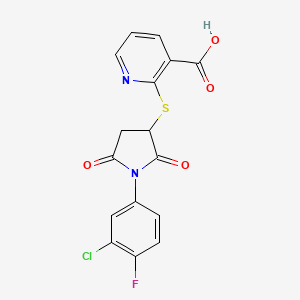
amino}propanoyl)urea](/img/structure/B2815401.png)
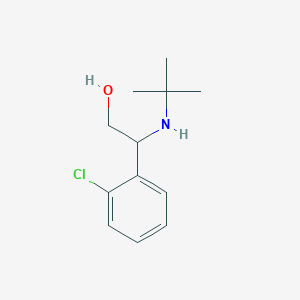
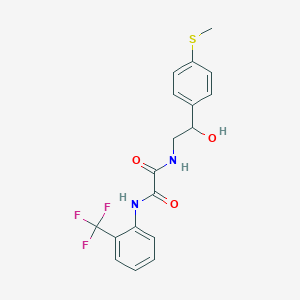
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)